molecular formula C10H12K2MgN4O10 B6291207 Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) CAS No. 16649-78-8

Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1)

Cat. No. B6291207
CAS RN: 16649-78-8
M. Wt: 450.73 g/mol
InChI Key: KSHJAFLINIXHMM-PXYKVGKMSA-J
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Description

Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) is a compound composed of two molecules of aspartic acid and one molecule of a magnesium or dipotassium salt. It is a white, odourless, and crystalline solid with a melting point of about 200-203°C. Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) is used as a reagent in various laboratory experiments and as a building block in the synthesis of various organic compounds. It has been extensively studied in recent years due to its potential applications in various scientific fields.

Scientific Research Applications

Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) has been used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as amino acids, peptides, and nucleotides. It has also been used as a building block in the synthesis of various peptide and nucleotide analogues. It has also been used in the study of enzyme kinetics and protein structure-function relationships.

Mechanism of Action

Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) is an anionic compound that is capable of forming strong hydrogen bonds with other molecules. This property allows it to interact with proteins and enzymes, thus affecting their structure and function. It is also capable of forming complexes with metal ions, which can affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, including those involved in the metabolism of amino acids and nucleotides. It has also been shown to affect the activity of various ion channels, including those involved in the regulation of cell membrane potential and calcium homeostasis.

Advantages and Limitations for Lab Experiments

Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) has several advantages in laboratory experiments. It is relatively stable and has a low toxicity. It is also relatively inexpensive and easy to obtain. However, it has some limitations. It is not very soluble in water, so it must be dissolved in an appropriate solvent prior to use. It is also not very soluble in organic solvents, so it must be used in aqueous solutions.

Future Directions

There are several potential future directions for the use of Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1). It could be used to study the structure and function of various proteins and enzymes. It could also be used to study the effects of various drugs and chemicals on the activity of proteins and enzymes. It could also be used in the synthesis of various peptide and nucleotide analogues. Finally, it could be used in the development of new drugs and therapeutic agents.

Synthesis Methods

Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) can be synthesized by reacting a solution of aspartic acid with a solution of the appropriate magnesium or dipotassium salt. The reaction is conducted in an aqueous solution at a temperature of about 80-90°C. The reaction is complete when the pH of the solution reaches 4.5-5.0. The product is then isolated by filtration and dried under vacuum.

properties

IUPAC Name

magnesium;dipotassium;(2S)-2-[[amino(oxido)methylidene]amino]butanedioate;(3S)-3-(carbamoylamino)-4-hydroxy-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8N2O5.2K.Mg/c2*6-5(12)7-2(4(10)11)1-3(8)9;;;/h2*2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12);;;/q;;2*+1;+2/p-4/t2*2-;;;/m00.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHJAFLINIXHMM-PXYKVGKMSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)N)C(=O)[O-].C(C(C(=O)[O-])N=C(N)[O-])C(=O)[O-].[Mg+2].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)N)C(=O)[O-].C([C@@H](C(=O)[O-])N=C(N)[O-])C(=O)[O-].[Mg+2].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12K2MgN4O10
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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